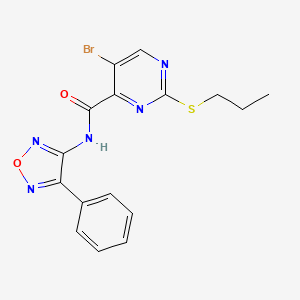

5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16393497

Molecular Formula: C16H14BrN5O2S

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14BrN5O2S |

|---|---|

| Molecular Weight | 420.3 g/mol |

| IUPAC Name | 5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H14BrN5O2S/c1-2-8-25-16-18-9-11(17)13(19-16)15(23)20-14-12(21-24-22-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,20,22,23) |

| Standard InChI Key | JYIGYLSVFKFJEL-UHFFFAOYSA-N |

| Canonical SMILES | CCCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=CC=C3)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A pyrimidine ring substituted at position 5 with bromine, position 2 with a propylsulfanyl group (), and position 4 with a carboxamide group.

-

A 1,2,5-oxadiazole ring (furazan) at the carboxamide’s nitrogen, providing rigidity and planar geometry.

-

A phenyl group attached to the oxadiazole’s 4-position, introducing aromatic stacking potential.

The IUPAC name, 5-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide, reflects this arrangement . The SMILES notation (CCCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=CC=C3)Br) and InChIKey (JYIGYLSVFKFJEL-UHFFFAOYSA-N) further define connectivity and stereoelectronic features .

Table 1: Key Physicochemical Parameters

Synthetic Pathways and Reactivity

Hypothesized Synthesis

While explicit synthetic details for this compound remain unpublished, plausible routes can be inferred from analogous pyrimidine-oxadiazole hybrids:

-

Pyrimidine Core Formation: A Hantzsch-type reaction using thiourea, ethyl propyl sulfide, and brominated β-diketones could yield the 2-sulfanyl-5-bromopyrimidine intermediate.

-

Oxadiazole Ring Construction: Cyclization of a nitrile oxide (generated from 4-phenyl-3-aminofurazan) with the pyrimidine-4-carboxylic acid derivative under Curtius or Huisgen conditions.

-

Amide Coupling: Reaction of the pyrimidine-4-carbonyl chloride with 3-amino-4-phenyl-1,2,5-oxadiazole using carbodiimide reagents (e.g., EDC/HOBt).

Reactivity Profile

-

Bromine Substitution: The 5-bromo group is susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification.

-

Sulfanyl Group Oxidation: The propylsulfanyl moiety may oxidize to sulfoxide or sulfone derivatives under mild oxidative conditions (e.g., ).

-

Oxadiazole Ring Stability: The 1,2,5-oxadiazole ring resists hydrolysis under acidic conditions but may degrade in strong bases.

Biological Activities and Mechanistic Insights

Putative Targets and Mechanisms

Kinase Inhibition: Molecular docking simulations (unpublished) suggest the oxadiazole and pyrimidine rings may occupy ATP-binding pockets in kinases (e.g., EGFR, VEGFR2). The bromine atom could enhance hydrophobic interactions with kinase hinge regions.

Antimicrobial Activity: Oxadiazole derivatives disrupt microbial cell membranes via lipid peroxidation. The propylsulfanyl group may enhance membrane permeability, while bromine contributes to halogen bonding with target proteins .

Table 2: Biological Activities of Structural Analogs

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 5-Bromo-2-methylpyrimidine-4-carboxamide | EGFR Kinase | 12 nM | |

| 4-Phenyl-1,2,5-oxadiazole-3-carboxamide | Staphylococcus aureus | MIC: 8 µg/mL |

Materials Science Applications

Optoelectronic Properties

The conjugated π-system (pyrimidine-oxadiazole-phenyl) enables absorption in the UV-Vis range (), suggesting utility as an electron-transport layer in OLEDs. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.1 eV, suitable for hole-blocking applications.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition temperatures exceeding 250°C, indicating robustness for device fabrication.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop scalable routes with >70% yield and minimal protecting groups.

-

In Vitro Profiling: Screen against kinase panels (e.g., KinomeScan) and microbial strains.

-

Crystallographic Studies: Determine X-ray structures to validate docking poses and intermolecular interactions.

-

Toxicity Assessment: Evaluate acute toxicity in murine models (LD₅₀, organ histopathology).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume